molecular formula C7H9N3O2 B2634104 6-(Ethylamino)pyridazine-3-carboxylic acid CAS No. 1183245-80-8

6-(Ethylamino)pyridazine-3-carboxylic acid

Cat. No.: B2634104
CAS No.: 1183245-80-8
M. Wt: 167.168
InChI Key: JCMSODKWJRJTFR-UHFFFAOYSA-N
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Description

“6-(Ethylamino)pyridazine-3-carboxylic Acid” is a chemical compound with the CAS number 1183245-80-8 . It is a specialty chemical that can be used in scientific research .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H9N3O2 . The molecular weight is 167.17 .

Scientific Research Applications

Synthesis and Derivative Formation

6-(Ethylamino)pyridazine-3-carboxylic acid serves as a precursor in the synthesis of various heterocyclic compounds. Its utility in the synthesis of thieno[2,3-c]pyridazine derivatives and subsequent reactions to produce compounds with potential biological activities has been highlighted. For instance, saponification and reaction with ethanolamine and formamide led to the synthesis of substituted pyrimido[4′,5′:4,5]-thieno[2,3-c]pyridazine derivatives (Radwan, 2000).

Antimicrobial Activity

Some derivatives synthesized from this compound have demonstrated promising antimicrobial properties. For example, novel thieno[2,3-c]pyridazines exhibited significant antibacterial activities, showcasing the compound's role in the development of potential antimicrobial agents (Al-Kamali et al., 2014).

Antioxidant Activity

The synthesis of selenolo[2,3-b]pyridine derivatives from this compound and their subsequent reactions have yielded compounds with significant antioxidant activities, comparable to ascorbic acid. This highlights the potential of these derivatives in antioxidant applications (Zaki et al., 2017).

Acetylcholinesterase Inhibition

Research on this compound derivatives has also delved into their potential as acetylcholinesterase (AChE) inhibitors. These inhibitors are crucial in treating diseases like Alzheimer's. Notable structural modifications and evaluations of AChE inhibitory activities have been carried out, with some derivatives showing significant potency (Contreras et al., 2001).

Structure-Activity Relationships

The compound has also been used in the study of structure-activity relationships, where its derivatives have been synthesized and assessed for various biological activities, including antimicrobial properties. This research contributes to understanding the molecular basis of these activities and guiding the design of more effective therapeutic agents (El-Mariah et al., 2006).

Properties

IUPAC Name

6-(ethylamino)pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-8-6-4-3-5(7(11)12)9-10-6/h3-4H,2H2,1H3,(H,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMSODKWJRJTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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